2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide
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Overview
Description
2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a bromine atom, an ethyl group, and a pyridin-4-yl group attached to a benzenesulfonamide core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide typically involves the following steps:
N-ethylation: The initial step involves the ethylation of pyridin-4-amine to form N-ethylpyridin-4-amine.
Sulfonamide Formation: The N-ethylpyridin-4-amine is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form N-ethyl-N-pyridin-4-ylbenzenesulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of sulfonamide-based drugs with antibacterial, antifungal, and anti-inflammatory properties.
Chemical Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Material Science: Utilized in the development of functional materials and polymers with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their growth inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-methyl-N-pyridin-4-ylbenzenesulfonamide
- 2-chloro-N-ethyl-N-pyridin-4-ylbenzenesulfonamide
- 2-bromo-N-ethyl-N-pyridin-3-ylbenzenesulfonamide
Uniqueness
2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution and coupling reactions. The ethyl group and pyridin-4-yl moiety also contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-N-ethyl-N-pyridin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-2-16(11-7-9-15-10-8-11)19(17,18)13-6-4-3-5-12(13)14/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYCZWBICPNRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=NC=C1)S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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